molecular formula C15H10N2O5 B2387880 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione CAS No. 708231-01-0

3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No. B2387880
CAS RN: 708231-01-0
M. Wt: 298.254
InChI Key: BHLYZRQWLIBVKB-UHFFFAOYSA-N
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Description

3-Benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is an organic compound that is widely used in scientific research. It is a versatile compound with many applications in the laboratory, including synthesis, biochemical and physiological research. It is also known as 3-benzyl-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione or BNBD for short. This compound has been studied extensively for its unique properties and potential applications in the laboratory.

Scientific Research Applications

Chemical Synthesis and Derivative Studies

  • The compound 3-Benzyl-6-Nitro-2H-1,3-Benzoxazine-2,4(3H)-Dione has been studied for its chemical properties and potential for forming derivatives. Research has focused on preparing this compound and its sodium salt, along with various substituted derivatives. These derivatives have been analyzed for their infrared and ultraviolet spectra, showcasing the compound's versatility in chemical synthesis (Crum & Franks, 1965).

Antimycobacterial Properties

  • A significant area of research for 3-Benzyl-6-Nitro-2H-1,3-Benzoxazine-2,4(3H)-Dione is its antimycobacterial properties. Studies have synthesized various derivatives, evaluating their efficacy against strains of Mycobacterium avium and Mycobacterium kansasii. These findings indicate the compound's potential as an antimycobacterial agent, although its low solubility in water is noted as a disadvantage (Waisser et al., 2003). Further studies reinforce these findings, showing increased antimycobacterial activity with specific structural modifications, highlighting the importance of hydrophobicity and electron-withdrawing properties of substituents (Waisser et al., 2003).

Reaction and Transformation Studies

  • Another aspect of research involves studying the reaction and transformation possibilities of the compound. For instance, 3-Benzyl-6-Methyl-1,3-Oxazine-2,4(3H)-Dione, a related compound, has been shown to undergo transformations under specific conditions, yielding different derivatives. This demonstrates the compound's reactivity and potential in creating varied chemical structures (Singh, Aggarwal & Kumar, 1992).

Molecular Structure Analysis

  • There's also research focusing on the synthesis and molecular structure analysis of related benzylic derivatives. These studies provide insights into the structural aspects of similar compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Hwang et al., 2017).

properties

IUPAC Name

3-benzyl-6-nitro-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-14-12-8-11(17(20)21)6-7-13(12)22-15(19)16(14)9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYZRQWLIBVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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